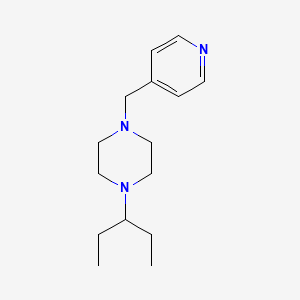![molecular formula C21H25NO3S B10880979 {3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione](/img/structure/B10880979.png)
{3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE is an organic compound with a complex structure that includes ethoxy, methylbenzyl, and morpholino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE typically involves multiple steps. One common approach starts with the preparation of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, which is then subjected to further reactions to introduce the morpholino and methanethione groups . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency. The use of automated systems and continuous flow reactors can also enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and morpholino groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE include:
- 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
- 3-ethoxy-4-methoxybenzaldehyde
Uniqueness
What sets {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C21H25NO3S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C21H25NO3S/c1-3-24-20-14-18(21(26)22-10-12-23-13-11-22)8-9-19(20)25-15-17-6-4-16(2)5-7-17/h4-9,14H,3,10-13,15H2,1-2H3 |
Clé InChI |
DZOODSJHWWDOHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10880896.png)

![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)
![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)


![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B10880943.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880946.png)
![3-Methyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B10880948.png)
methanone](/img/structure/B10880962.png)
![{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10880973.png)
